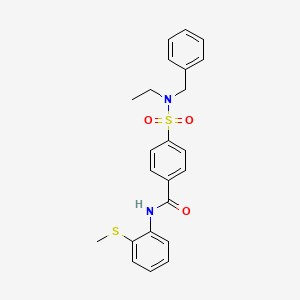

4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylthio)phenyl)benzamide

Description

Properties

IUPAC Name |

4-[benzyl(ethyl)sulfamoyl]-N-(2-methylsulfanylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3S2/c1-3-25(17-18-9-5-4-6-10-18)30(27,28)20-15-13-19(14-16-20)23(26)24-21-11-7-8-12-22(21)29-2/h4-16H,3,17H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETYUMMWZHEVFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylthio)phenyl)benzamide, with the molecular formula C23H24N2O3S2 and CAS number 920352-43-8, is a compound of significant interest in medicinal chemistry, particularly for its biological activity as a programmed cell death ligand 1 (PD-L1) inhibitor. This article explores its biological activity, mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzamide core and a sulfamoyl group, which are known for their diverse biological activities. The structural characteristics are essential for its interaction with biological targets.

| Property | Value |

|---|---|

| CAS Number | 920352-43-8 |

| Molecular Formula | C23H24N2O3S2 |

| Molecular Weight | 420.58 g/mol |

This compound acts primarily as an inhibitor of PD-L1, a critical immune checkpoint protein that tumors exploit to evade immune detection. By inhibiting PD-L1, this compound enhances the immune response against cancer cells, making it a promising candidate for cancer immunotherapy.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of PD-L1 activity. An enzyme-linked immunosorbent assay (ELISA) revealed approximately 57.152% inhibition of PD-L1, indicating its potential utility in cancer therapies aimed at enhancing immune responses against tumors. Additionally, it has shown moderate anti-proliferative activity against specific cancer cell lines, particularly the PC-3 human prostate cancer cell line.

Safety Profile

The safety profile of this compound is favorable, with minimal cytotoxicity observed against normal fibroblast cell lines. This characteristic is crucial for therapeutic applications as it suggests that the compound can target cancer cells while sparing normal cells.

Comparative Analysis with Related Compounds

To provide context regarding its biological activity, a comparison with related compounds is presented below:

| Compound Name | Structure | Biological Activity Description |

|---|---|---|

| N-benzyl-N-(2-cyanoethyl)-4-(phenylsulfamoyl)benzamide | C23H21N3O3S | Contains a cyano group; different biological activity profile. |

| 4-(ethylsulfonyl)-N-(4-(methylthio)phenyl)benzamide | C23H25N2O3S | Features an ethylsulfonyl group; potential for different reactivity. |

| N-(4-{[2-(methylsulfanyl)benzoyl]amino}phenyl)benzamide | C22H22N2O2S | Similar benzamide structure; different substituents affecting activity. |

The uniqueness of this compound lies in its specific combination of functional groups that confer both PD-L1 inhibitory activity and a favorable safety profile while maintaining low cytotoxicity against normal cells. This balance makes it a promising candidate for further development in therapeutic applications targeting cancer.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound in preclinical models:

- Study on PD-L1 Inhibition : A study demonstrated that this compound significantly inhibited PD-L1 expression in vitro, leading to enhanced T-cell activation and proliferation in the presence of tumor cells.

- Anti-Cancer Activity : In another investigation focusing on prostate cancer models, the compound exhibited notable anti-proliferative effects on PC-3 cell lines, suggesting its potential as an anticancer agent.

- Safety Assessment : Toxicity assays indicated that the compound does not induce significant cytotoxic effects on normal fibroblast cells, reinforcing its therapeutic potential without adverse side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylthio)phenyl)benzamide can be compared to the following analogs:

Structural Analogues with Sulfamoyl Modifications

Functional Analogues with Thioether/Thiol Groups

Q & A

Q. How can researchers validate off-target effects in kinase inhibition studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.